Dibenzyl 2-(triphenylmethyl)butanedioate

Description

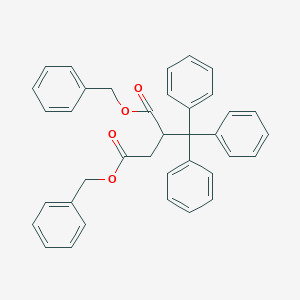

Dibenzyl 2-(triphenylmethyl)butanedioate is a succinate ester derivative featuring two benzyl ester groups and a bulky triphenylmethyl (trityl) substituent at the C2 position. This compound is structurally characterized by:

- Butanedioate backbone: A four-carbon dicarboxylic acid (succinic acid) esterified at both terminal carboxyl groups with benzyl moieties.

- C2 trityl group: A sterically hindered triphenylmethyl substituent that significantly influences the compound’s physical and chemical behavior.

Such esters are commonly employed in organic synthesis for protecting carboxylic acid groups, enabling selective reactivity in multi-step reactions .

Properties

CAS No. |

90284-34-7 |

|---|---|

Molecular Formula |

C37H32O4 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

dibenzyl 2-tritylbutanedioate |

InChI |

InChI=1S/C37H32O4/c38-35(40-27-29-16-6-1-7-17-29)26-34(36(39)41-28-30-18-8-2-9-19-30)37(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34H,26-28H2 |

InChI Key |

LNYOXBGAVXOPGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Enolate Alkylation of Succinate Esters

The most direct route involves alkylation of a succinate ester enolate with trityl chloride (triphenylmethyl chloride).

Procedure :

- Enolate Formation : Diethyl succinate is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate the enolate.

- Alkylation : The enolate reacts with trityl chloride (1.2 equiv) at −78°C, gradually warming to room temperature. The bulky trityl group installs selectively at the C2 position due to steric stabilization of the transition state.

- Isolation : The crude diethyl 2-(triphenylmethyl)succinate is purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

| Step | Conditions | Yield | Characterization (NMR) |

|---|---|---|---|

| Enolate alkylation | LDA, THF, −78°C to rt | 65% | δ 7.2–7.4 (m, 15H, Trityl Ar-H) |

| δ 4.1 (q, 4H, OCH2CH3) |

Hydrolysis to the Diacid

The ethyl esters are saponified to yield 2-(triphenylmethyl)succinic acid.

Procedure :

- Saponification : Diethyl 2-(trityl)succinate is refluxed with aqueous NaOH (2M) in ethanol (3 h).

- Acidification : The solution is cooled, acidified with HCl (6M), and extracted with dichloromethane.

- Crystallization : The diacid precipitates as a white solid upon solvent evaporation.

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 182–184°C |

| IR (KBr) | 1705 cm⁻¹ (C=O, broad) |

Esterification with Benzyl Alcohol

Acid-Catalyzed Fischer Esterification

The diacid is esterified using benzyl alcohol under acidic conditions.

Procedure :

- Reaction : 2-(Trityl)succinic acid (1 equiv), benzyl alcohol (4 equiv), and concentrated H2SO4 (cat.) are refluxed in toluene (12 h) with a Dean-Stark trap to remove water.

- Workup : The mixture is washed with NaHCO3 (sat.), dried (MgSO4), and concentrated.

- Purification : The crude product is recrystallized from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| 1H NMR (CDCl3) | δ 5.1 (s, 4H, OCH2C6H5) |

| δ 7.3–7.4 (m, 10H, Bn Ar-H) |

Steglich Esterification Using Coupling Agents

For higher yields and milder conditions, carbodiimide-mediated esterification is employed.

Procedure :

- Activation : 2-(Trityl)succinic acid (1 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (0°C, 1 h).

- Esterification : Benzyl alcohol (2.2 equiv) is added, and the reaction stirs at room temperature (24 h).

- Isolation : Dicyclohexylurea is filtered, and the product is purified via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| 13C NMR (CDCl3) | δ 172.1 (C=O), 144.2 (Trityl) |

Alternative Synthetic Pathways

Trityl Group Installation via Electrophilic Substitution

A less common approach involves electrophilic substitution of bromosuccinate esters with trityl cations.

Procedure :

- Bromination : Diethyl 2-bromosuccinate is prepared via radical bromination of diethyl succinate using N-bromosuccinimide (NBS).

- Tritylation : The bromide undergoes SN1 substitution with trityl tetrafluoroborate ([Ph3C]+BF4−) in acetonitrile (reflux, 8 h).

- Esterification : The product is saponified and esterified as above.

Key Data :

| Step | Yield | Challenges |

|---|---|---|

| Bromination | 60% | Over-bromination side products |

| Tritylation | 40% | Competing elimination |

Mechanistic Insights and Side Reactions

Enolate Stability and Steric Effects

The trityl group’s bulk impedes enolate formation, necessitating strong bases like LDA. Competing deprotonation at the C3 position can occur but is minimized at low temperatures.

Esterification Equilibria

Fischer esterification equilibrium is driven by water removal. Excess benzyl alcohol (4 equiv) ensures complete conversion, though prolonged heating risks trityl group degradation.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Enolate alkylation | High selectivity | Requires cryogenic conditions | 60–75% |

| Steglich esterification | Mild conditions, high yields | Costly coupling agents | 80–90% |

| Electrophilic substitution | Avoids enolate chemistry | Low yields, side reactions | 30–50% |

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-(triphenylmethyl)butanedioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Dibenzyl 2-(triphenylmethyl)butanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dibenzyl 2-(triphenylmethyl)butanedioate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.

Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Dibenzyl Butanedioate (Unsubstituted)

- Structure : Lacks the C2 trityl group.

- Properties :

Desvenlafaxine Succinate (Butanedioate Salt)

- Structure: A pharmaceutical salt where succinic acid forms a 1:1 complex with desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor .

- Properties :

Triphenylmethyl (Trityl)-Protected Derivatives

- Example : Trityl-protected alcohols or amines.

- Properties: Enhanced stability under basic conditions due to steric shielding. Cleavage typically requires acidic conditions (e.g., HCl in dioxane), whereas benzyl esters are cleaved via hydrogenolysis. The trityl group in Dibenzyl 2-(triphenylmethyl)butanedioate likely imparts similar stability, making it resistant to nucleophilic attack .

Physical and Chemical Properties Comparison

| Property | This compound | Dibenzyl Butanedioate | Desvenlafaxine Succinate |

|---|---|---|---|

| Molecular Weight | ~580 g/mol (estimated) | 312 g/mol | 399.48 g/mol (hydrated) |

| Solubility | Low in water; soluble in toluene, THF | Moderate in acetone | High in water |

| Stability | High (steric protection) | Moderate | High (ionic crystal) |

| Synthetic Utility | Protection, selective reactions | Carboxyl protection | Drug delivery |

Key Findings :

- The trityl group in this compound enhances steric hindrance, reducing reactivity toward nucleophiles and bases compared to unsubstituted dibenzyl esters .

- Unlike succinate salts (e.g., desvenlafaxine succinate), the lipophilic nature of this ester limits its use in aqueous systems but favors applications in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.